4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine
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Overview
Description
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine is an organic compound that belongs to the class of diphenylmethanes. This compound is characterized by the presence of a pyrimidine ring attached to a phenyl group, which is further connected to a piperidine ring substituted with a chlorophenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-(4-Chlorophenyl)piperidin-4-ol: This intermediate can be synthesized from 1-Benzyl-4-(p-chlorophenyl)-4-piperidinol through a series of reactions involving bromination and subsequent substitution reactions.
Coupling Reaction: The intermediate is then coupled with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is performed under mild conditions with the use of organoboron reagents and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium (Pd) catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce piperidine derivatives with altered functional groups.
Scientific Research Applications
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for sigma receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to sigma receptors, influencing cellular signaling pathways and exerting biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: A precursor in the synthesis of the target compound.
6-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}-9H-purine: A structurally related compound with similar chemical properties.
Uniqueness
4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine is unique due to its specific combination of a pyrimidine ring with a chlorophenyl-substituted piperidine. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
917807-70-6 |
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Molecular Formula |
C21H20ClN3 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-[4-[4-(4-chlorophenyl)piperidin-4-yl]phenyl]pyrimidine |
InChI |
InChI=1S/C21H20ClN3/c22-19-7-5-18(6-8-19)21(10-13-23-14-11-21)17-3-1-16(2-4-17)20-9-12-24-15-25-20/h1-9,12,15,23H,10-11,13-14H2 |
InChI Key |
YLIQADIHWFDZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=NC=NC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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